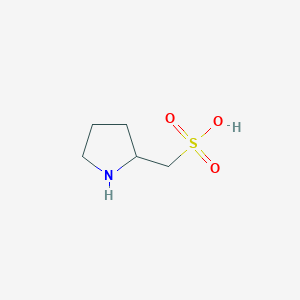

(S)-Pyrrolidin-2-ylmethanesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139644-71-6 |

|---|---|

Molecular Formula |

C5H11NO3S |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9) |

InChI Key |

JYFHRLOWRFUNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S Pyrrolidin 2 Ylmethanesulfonic Acid and Its Chiral Pyrrolidine Analogues

Stereoselective Construction of the Pyrrolidine (B122466) Core

The asymmetric synthesis of the pyrrolidine ring is a cornerstone of modern organic chemistry, with numerous methods developed to control the stereochemistry of the resulting heterocycle. These methods can be broadly classified into cyclization strategies of acyclic precursors, reductive amination pathways, and modifications of existing chiral building blocks derived from nature.

Asymmetric Cyclization Strategies

Building the pyrrolidine ring from non-cyclic precursors in a stereocontrolled manner is a powerful approach that allows for great structural diversity. Key among these methods are intramolecular aza-Michael additions and cycloaddition reactions.

The intramolecular aza-Michael addition is a robust method for the formation of nitrogen-containing heterocycles. This reaction involves the nucleophilic addition of an amine to an activated alkene, such as an α,β-unsaturated carbonyl compound or sulfone, within the same molecule to form a five-membered ring. The stereoselectivity of this cyclization can be controlled through the use of chiral auxiliaries, chiral catalysts, or by transferring existing stereochemistry from the acyclic precursor.

This cascade reaction, where the initial Michael addition is followed by a spontaneous intramolecular cyclization, is an efficient way to construct the pyrrolidine skeleton. For example, primary amines can add to compounds like itaconic acid, leading to a cascade cyclization that forms a substituted pyrrolidone ring. The reaction is often autocatalyzed by the amine itself and proceeds readily, making it a valuable tool for generating functionalized pyrrolidines.

Table 1: Examples of Intramolecular Aza-Michael Additions for Pyrrolidine Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Stereocontrol |

| Amine with γ,δ-unsaturated ester | Chiral Phosphoric Acid | Substituted Pyrrolidine | Enantioselective |

| Primary amine and Itaconic acid derivative | Self-catalyzed | N-substituted Pyrrolidone | Substrate-controlled |

| Aminofluorovinylsulfone | Base-mediated | Fluorinated Pyrrolidine | Diastereoselective |

Among the most powerful and atom-economical methods for constructing highly functionalized pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (an alkene). This reaction can generate up to four new contiguous stereocenters in a single step with a high degree of regio- and stereocontrol. drugfuture.comlibretexts.org The development of catalytic asymmetric versions of this reaction has been a major focus of research, utilizing chiral metal complexes (e.g., with Cu(I), Ag(I), or Rh(II)) or organocatalysts to induce enantioselectivity. drugfuture.comresearchgate.netgoogle.com

Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from various precursors, such as imino esters derived from α-amino acids. researchgate.netorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions can be tuned to favor specific stereoisomers (endo or exo adducts), providing access to a wide diversity of chiral pyrrolidine structures. libretexts.org This methodology is particularly effective for creating densely substituted pyrrolidines that are valuable as synthetic intermediates and bioactive molecules. drugfuture.com

Reductive Amination Pathways for Pyrrolidine Ring Formation

Reductive amination is a highly effective and direct method for forming C-N bonds and is widely applied to the synthesis of cyclic amines. For pyrrolidine ring formation, this strategy typically involves the reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto-aldehyde) with ammonia (B1221849) or a primary amine. researchgate.netsnu.ac.kr The initial reaction forms a cyclic iminium ion intermediate (or a dihydro-pyrrole), which is then reduced in situ to the corresponding pyrrolidine. researchgate.net

Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). More recently, catalytic transfer hydrogenation methods using iridium or ruthenium catalysts have been developed, offering milder and more sustainable conditions. researchgate.net This approach is a convergent and practical route to N-substituted pyrrolidines from readily available starting materials. researchgate.net

Transformations from Natural Amino Acid Precursors (e.g., L-Proline, Hydroxyproline)

The chiral pool, which comprises readily available and enantiomerically pure natural products, is an invaluable resource for asymmetric synthesis. L-proline and its derivative, (2S,4R)-4-hydroxyproline, are among the most common starting materials for the synthesis of chiral pyrrolidine-containing molecules. ajrconline.orgnih.gov Their rigid, stereochemically defined pyrrolidine core provides a reliable scaffold for further elaboration.

A key transformation is the reduction of the carboxylic acid moiety of a protected L-proline derivative to a primary alcohol, yielding (S)-prolinol ((S)-2-pyrrolidinemethanol). This is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.govontosight.ai (S)-Prolinol is a versatile chiral building block, serving as a precursor for a vast number of more complex pyrrolidine-based drugs and catalysts. ajrconline.orgnih.govsigmaaldrich.com The hydroxyl group of prolinol can be further functionalized, providing a handle for the introduction of various side chains, including the methanesulfonic acid group.

Table 2: Common Transformations of L-Proline for Pyrrolidine Synthesis

| Precursor | Reagent(s) | Product | Application |

| L-Proline | 1. Protection (e.g., Boc₂O) 2. LiAlH₄ or LiBH₄ | N-protected (S)-Prolinol | Chiral auxiliary, precursor for further synthesis |

| Hydroxyproline | 1. Protection 2. Oxidation/Functionalization | 3- or 4-substituted Prolines | Building blocks for peptides and foldamers |

| L-Proline | Various coupling and cyclization reactions | Fused Pyrrolidine Systems | Synthesis of complex bioactive molecules |

Installation and Derivatization of the Methanesulfonic Acid Group

A well-established method for forming alkanesulfonic acids from alkyl halides is the Strecker sulfite (B76179) alkylation . drugfuture.comajrconline.org This reaction involves the nucleophilic substitution of a halide by a sulfite salt, typically sodium sulfite (Na₂SO₃), to form a sodium sulfonate salt. google.com Subsequent acidification yields the desired sulfonic acid.

The synthetic sequence from (S)-prolinol would be as follows:

Activation of the Hydroxyl Group: The primary alcohol of an N-protected (S)-prolinol is first converted into a better leaving group. This can be achieved by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide.

Strecker Sulfite Alkylation: The resulting N-protected (S)-2-(halomethyl)pyrrolidine is then treated with an aqueous solution of sodium sulfite. The sulfite anion acts as a nucleophile, displacing the halide to form the sodium salt of N-protected (S)-pyrrolidin-2-ylmethanesulfonic acid. This Sₙ2 reaction proceeds with inversion of configuration, although this is irrelevant at a primary carbon center.

Acidification and Deprotection: The resulting sulfonate salt is then treated with a strong acid, such as hydrochloric acid (HCl), to protonate the sulfonate group and concurrently remove the N-protecting group (if it is acid-labile, like a Boc group). This final step yields the target molecule, this compound.

Alternative methods for generating sulfonic acids include the oxidation of corresponding thiols or sulfinic acids. google.comgoogle.com For instance, the N-protected (S)-prolinol could be converted to a thiol, which is then subjected to strong oxidation (e.g., with nitric acid or hydrogen peroxide) to form the sulfonic acid. However, the Strecker sulfite alkylation from the corresponding halide is often a more direct and reliable route for this specific transformation.

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonyl group onto a pre-formed pyrrolidine ring. These methods often leverage C-H activation strategies, providing an atom-economical route to the desired products. A prominent modern approach is the use of visible-light photoredox catalysis, which allows for mild reaction conditions and high functional group tolerance. nih.gov

For instance, the dehydrogenative aromatization and regioselective sulfonylation of N-substituted pyrrolidines can be achieved using arylsulfonyl chlorides, which serve a dual role as both the sulfonylation reagent and a component in catalyst regeneration. This method provides access to β-substituted sulfonyl pyrroles, which are otherwise challenging to synthesize. While this example leads to an aromatized product, the underlying principles of radical-mediated C-H functionalization are applicable to the synthesis of saturated systems.

Another strategy involves the generation of sulfonyl radicals from various precursors, which can then be coupled with suitable pyrrolidine-derived substrates. acs.org For example, sulfone-substituted N-phenyltetrazoles can be activated via iridium photoredox catalysis to generate sulfonyl radical intermediates. acs.org These radicals readily engage with electron-deficient olefins, suggesting a pathway where a pyrrolidine-containing olefin could be functionalized. acs.org

The conditions for these reactions are typically mild, employing a photocatalyst, a light source (e.g., blue LEDs), and a suitable sulfonyl source. The choice of catalyst and reaction conditions can influence the regioselectivity of the sulfonylation.

Table 1: Examples of Direct Sulfonylation Methods for N-Heterocycles This table is generated based on data from the text and provides a conceptual overview.

| Method | Sulfonyl Source | Catalyst/Mediator | Key Features |

| Photoredox C-H Sulfonylation | Arylsulfonyl Chlorides | Iridium or Ruthenium photocatalyst | Mild conditions, dual role of reagent |

| Silver-Mediated Sulfonylation | Sulfinate Salts (e.g., Sodium Sulfinate) | Silver Nitrate (AgNO₃) | Dearomative tandem spiro-cyclization |

| EDA Complex Photoactivation | Sodium Sulfinates / Thianthrenium Salts | Visible Light | Metal-free, high functional group tolerance nih.gov |

Incorporation via Sulfonyl-Containing Building Blocks

An alternative to direct sulfonylation is the construction of the pyrrolidine ring using precursors that already contain the required sulfonyl or sulfonic acid moiety. This approach offers excellent control over the placement of the sulfur-containing group. A powerful tool in this regard is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.orgmdpi.com

In this context, vinyl sulfones or other sulfonyl-activated alkenes serve as effective dipolarophiles. nih.gov The reaction of an in-situ generated azomethine ylide (from the condensation of an α-amino acid like proline with an aldehyde) with a vinyl sulfone can produce a highly functionalized pyrrolidine ring where the sulfonylmethyl group is installed with high regio- and stereocontrol. nih.gov The stereochemistry of the final product can often be directed by the chirality of the starting α-amino acid. acs.org

This strategy allows for the synthesis of a wide variety of substituted pyrrolidines. researchgate.net The subsequent product, a pyrrolidine with a sulfonyl group, can be further modified if necessary. The choice of metal catalyst or organocatalyst can be crucial for achieving high diastereoselectivity and enantioselectivity. acs.org

Table 2: Cycloaddition Approach using Sulfonyl-Containing Building Blocks This table is generated based on data from the text and provides a conceptual overview.

| 1,3-Dipole Precursor | Sulfonyl-Containing Dipolarophile | Catalyst/Conditions | Product Type |

| Glycine ester + Aldehyde | Phenyl Vinyl Sulfone | AgOAc / DBU | Polysubstituted Pyrrolidine-2-carboxylate |

| N-benzylidene imine + α-diazo ester | β-Sulfonylenones | Ruthenium Porphyrin | Functionalized Pyrrolidine acs.org |

| Isatin + Proline | (E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate | Ethanol, room temp. | Spirooxindole-pyrrolidine mdpi.com |

Functional Group Transformations of Sulfur-Containing Precursors

This synthetic strategy relies on building the chiral pyrrolidine scaffold first and then converting a non-sulfonyl functional group into the desired methanesulfonic acid group. A common and highly effective precursor for synthesizing (S)-pyrrolidine derivatives is (S)-prolinol, also known as (S)-2-pyrrolidinemethanol, which is readily available from the reduction of L-proline. nih.govontosight.airesearchgate.netresearchgate.net

The synthesis of this compound from (S)-prolinol typically involves a two-step sequence:

Mesylation: The primary hydroxyl group of N-protected (S)-prolinol is converted into a good leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This reaction forms a methanesulfonate (B1217627) (mesylate) ester.

Nucleophilic Substitution: The mesylate is then displaced by a sulfite nucleophile, such as sodium sulfite (Na₂SO₃). This Sₙ2 reaction proceeds with inversion of configuration at the sulfur atom of the sulfite, but the stereocenter on the pyrrolidine ring remains untouched, directly yielding the target sodium (S)-pyrrolidin-2-ylmethanesulfonate. Subsequent acidification can provide the free sulfonic acid.

This functional group interconversion is a robust and widely used method because it leverages the readily available and inexpensive chiral pool of amino acids to establish the critical stereocenter early in the synthesis. mdpi.comnih.gov

Table 3: Key Steps in Functional Group Transformation from (S)-Prolinol This table is generated based on data from the text and provides a conceptual overview.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1. Protection | (S)-Prolinol | Boc₂O or Cbz-Cl | N-Protected (S)-Prolinol | Protect the amine during subsequent steps |

| 2. Sulfonylation | N-Protected (S)-Prolinol | Methanesulfonyl Chloride (MsCl), Base | N-Protected (S)-2-(methanesulfonyloxymethyl)pyrrolidine | Convert hydroxyl to a good leaving group |

| 3. Substitution | Mesylate Intermediate | Sodium Sulfite (Na₂SO₃) | N-Protected (S)-Pyrrolidin-2-ylmethanesulfonate | Introduce the sulfonic acid moiety |

| 4. Deprotection | Protected Sulfonate | Acid (e.g., HCl) | This compound | Remove protecting group to yield final product |

Enantiopurification Techniques for Stereochemically Defined Pyrrolidine Sulfonic Acids

When an enantioselective synthesis is not employed, or if it results in an enantiomerically enriched but not pure product, a resolution step is required to isolate the desired stereoisomer. For chiral amines and related compounds like pyrrolidine sulfonic acids, the most common method for enantiopurification is the formation of diastereomeric salts. libretexts.orgwikipedia.orglibretexts.org

This classical resolution technique involves reacting the racemic mixture of the pyrrolidine derivative with a single enantiomer of a chiral resolving agent. wikipedia.org For a racemic pyrrolidine (which is basic), a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid is used. libretexts.orglibretexts.org The reaction produces a pair of diastereomeric salts: [(R)-pyrrolidine·(R)-acid] and [(S)-pyrrolidine·(R)-acid].

Diastereomers possess different physical properties, most notably different solubilities in a given solvent system. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. ulisboa.pt One of the diastereomeric salts will typically crystallize out of the solution preferentially, leaving the other dissolved. After separation by filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure pyrrolidine. The success of this method depends heavily on the choice of resolving agent and crystallization solvent, often requiring empirical screening to find optimal conditions. wikipedia.orgulisboa.pt

Another powerful method is kinetic resolution (KR), where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent than the other. nih.govrsc.org This results in an enantiomerically enriched product and unreacted starting material of the opposite configuration. In dynamic kinetic resolution (DKR), the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. rsc.org

Chemodivergent and Cascade Synthetic Routes to Functionalized Pyrrolidines

Modern synthetic chemistry increasingly focuses on efficiency and complexity generation in a single step. Cascade (or domino) reactions and chemodivergent synthesis are powerful strategies for rapidly assembling functionalized pyrrolidine scaffolds. rsc.orgnih.gov

Cascade reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. acs.org A prime example in pyrrolidine synthesis is the three-component reaction involving an α-diazo ester, an N-benzylidene imine, and an alkene, catalyzed by ruthenium porphyrins. acs.org This process proceeds through the in-situ formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkene to furnish a highly substituted pyrrolidine in a single operation. acs.org Other cascade processes, such as N-bromosuccinimide-induced aziridine (B145994) ring expansion, can also yield functionalized pyrrolidines with multiple stereocenters. rsc.org

Chemodivergent synthesis enables the generation of different products from a common set of starting materials simply by tuning the catalyst or reaction conditions (e.g., solvent, temperature, additives). acs.orgrsc.org This approach provides rapid access to structural diversity. For example, by switching the catalyst system, it is possible to direct the outcome of a reaction to favor one constitutional isomer or stereoisomer over another. acs.org In the context of pyrrolidine synthesis, a reaction could be tuned to produce different regioisomers or diastereomers of a functionalized pyrrolidine from the same acyclic precursor, offering a flexible and efficient route to diverse chemical libraries. acs.org

These advanced synthetic strategies are instrumental in exploring the chemical space around the pyrrolidine core, facilitating the discovery of analogues with novel properties.

Role of S Pyrrolidin 2 Ylmethanesulfonic Acid As a Chiral Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Optically Active Heterocycles and Natural Product Scaffolds

The use of pre-existing, optically pure cyclic compounds is a cornerstone of stereoselective synthesis, ensuring the efficient production of enantiomerically pure target molecules. nih.gov Pyrrolidine (B122466) derivatives sourced from proline or 4-hydroxyproline (B1632879) are frequently employed to introduce a chiral center into pharmaceuticals and natural product analogs. nih.gov The pyrrolidine motif is central to the structure of numerous alkaloids and approved drugs. nih.govresearchgate.net

(S)-Pyrrolidin-2-ylmethanesulfonic acid, or its activated derivatives such as the corresponding sulfonyl chloride, serves as a valuable precursor for introducing the chiral pyrrolidinyl-methanesulfonyl moiety into larger structures. This is particularly relevant for the synthesis of heterocyclic compounds where a sulfonamide linkage is desired. The sulfonamide group is a key functional group in medicinal chemistry, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor. nih.gov

The synthesis of complex bioactive molecules often involves the coupling of chiral building blocks. For instance, the synthesis of various drugs containing the pyrrolidine ring starts from functionalized precursors like (S)-prolinol. nih.govmdpi.com By analogy, this compound can be envisioned as a key starting material for a range of chiral sulfonamide-containing heterocycles. These structures are of significant interest, as pyrrolidine-containing sulfonamides have been investigated as potent inhibitors of various enzymes and receptors. nih.gov The synthetic strategy would typically involve activating the sulfonic acid and reacting it with a primary or secondary amine on another molecule to form a stable sulfonamide bond, thereby incorporating the chiral pyrrolidine scaffold.

Table 1: Examples of Bioactive Scaffolds Containing the Pyrrolidine Ring This table illustrates the types of complex molecules where a building block like this compound could be incorporated.

| Scaffold/Molecule Class | Significance | Potential Incorporation Strategy |

| Pyrrolidine-based Alkaloids | Core structure in many natural products with diverse biological activities. nih.gov | Used as a chiral starting material for multi-step total synthesis. |

| Pyrrolizidine Nucleus | Bicyclic system found in anti-inflammatory and anticancer agents. pharaohacademy.com | Can serve as a precursor for one of the fused rings. |

| Spiro-oxindolopyrrolizidines | Complex heterocyclic systems synthesized via [3+2] cycloaddition reactions. nih.gov | Derivatives can act as the dipolarophile or part of the azomethine ylide. |

| Pyrrolidine-containing Drugs | A high percentage of FDA-approved drugs contain this non-aromatic heterocycle. nih.gov | Direct incorporation as a key chiral fragment via amide or sulfonamide coupling. |

Utility in the Construction of Chiral Ligands for Transition Metal Catalysis

Asymmetric catalysis using transition metal complexes is one of the most powerful methods for producing enantiomerically pure compounds. The effectiveness of these catalysts relies heavily on the design of the chiral ligand that coordinates to the metal center. mdpi.com Pyrrolidine derivatives are among the most successful scaffolds for the synthesis of chiral ligands due to their rigid conformation, ready availability from the chiral pool, and the presence of a key nitrogen donor atom. mdpi.comdocumentsdelivered.com

This compound is an excellent precursor for the synthesis of bidentate or tridentate chiral ligands. The pyrrolidine nitrogen can act as one coordination site, while the sulfonyl group offers additional heteroatoms (oxygen and sulfur) for metal binding. This allows for the creation of N,O- or N,S-bidentate ligands, which are known to be effective in a variety of metal-catalyzed reactions. mdpi.comsemanticscholar.org

For example, a ligand could be synthesized by converting the sulfonic acid into a sulfonamide bearing another donor group, or by reducing it to a thiol to create a chiral aminothiol (B82208) ligand. Such N,S-ligands have shown great promise in palladium-catalyzed asymmetric allylic alkylation (AAA) and zinc-catalyzed addition reactions. mdpi.comsemanticscholar.org The electronic properties of the ligand, and thus its catalytic activity, can be fine-tuned by modifying the substituents on the sulfur atom. mdpi.com

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Coordination Sites | Targeted Catalytic Reactions | Rationale |

| Chiral Sulfonamide | N (pyrrolidine), O (sulfonyl) | Lewis acid catalysis, conjugate additions | Formation of a stable five- or six-membered chelate ring with the metal center. |

| Chiral Aminosulfonamide | N (pyrrolidine), N (sulfonamide) | Hydrogenation, transfer hydrogenation | Strong N-donors are effective for rhodium and ruthenium catalysis. |

| Chiral Aminothiol | N (pyrrolidine), S (thiol/thioether) | Palladium-catalyzed allylic alkylation, conjugate addition | Soft sulfur atom coordinates well with soft metals like palladium. semanticscholar.org |

| Chiral Phosphine Sulfonamide | P (phosphine), N (pyrrolidine) | Asymmetric hydrogenation, cross-coupling | Combines the strong σ-donating properties of phosphines with the chiral pyrrolidine backbone. |

The development of ligands derived from (S)-prolinol for palladium-catalyzed reactions highlights the success of this approach. sci-hub.ru By analogy, ligands derived from this compound offer a compelling platform for creating new, effective catalysts for a broad range of asymmetric transformations.

Medicinal Chemistry Research Insights from Pyrrolidine Sulfonic Acid Derivatives

Structure-Activity Relationship (SAR) Studies Centered on the Pyrrolidine (B122466) Sulfonic Acid Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, the presence of a basic nitrogen atom, and the potential for stereochemical diversity. nih.govresearchgate.net When functionalized with a sulfonic acid group, the resulting scaffold gains a strongly acidic and polar moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of pyrrolidine derivatives have revealed key insights into how modifications of this core structure impact biological activity. nih.gov

Stereochemical Influence on Molecular Recognition and Binding Affinity

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of molecular recognition and binding affinity. The non-planar, puckered conformation of the pyrrolidine ring presents substituents in distinct spatial orientations, which can profoundly affect interactions with biological targets such as enzymes and receptors. nih.gov

For derivatives of (S)-Pyrrolidin-2-ylmethanesulfonic acid, the (S)-configuration at the C2 position dictates a specific three-dimensional arrangement of the methanesulfonic acid group relative to the pyrrolidine ring. This defined stereochemistry is crucial for enantioselective recognition by chiral protein binding pockets. Studies on other chiral pyrrolidine derivatives have demonstrated that even minor changes in the stereospecific orientation of a substituent can dramatically alter the binding mode and biological response. For instance, the orientation of a 3-R-methylpyrrolidine substituent was found to be responsible for a pure estrogen receptor α antagonist activity. nih.gov This highlights the principle that the precise spatial positioning of functional groups, as dictated by the stereocenter at C2 in this compound, is paramount for specific and high-affinity binding to a biological target.

Rational Design of Substituents for Modulated Biological Interactions

The rational design of substituents on the pyrrolidine sulfonic acid scaffold allows for the fine-tuning of biological interactions. The sulfonic acid group, being a strong acid, is typically ionized at physiological pH, providing a key interaction point for hydrogen bonding or electrostatic interactions with positively charged residues in a protein's active site.

Below is a hypothetical data table illustrating how systematic modifications to the this compound scaffold could be explored in SAR studies.

| Compound ID | R1 (N-substituent) | R2 (Ring substituent) | Target Binding Affinity (IC₅₀, nM) |

| 1 | H | H | 500 |

| 2 | CH₃ | H | 250 |

| 3 | Benzyl | H | 100 |

| 4 | H | 4-OH | 400 |

| 5 | H | 4-F | 350 |

Mechanistic Probes for Protein-Ligand Interactions

The this compound scaffold can serve as a valuable mechanistic probe to elucidate the intricacies of protein-ligand interactions. Its well-defined structure and the presence of the strongly interacting sulfonic acid group facilitate detailed analysis through computational and biophysical methods.

Computational Docking and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to its target protein. For derivatives of this compound, docking studies can provide valuable insights into the plausible binding modes within a protein's active site. These studies can help identify key amino acid residues that interact with the pyrrolidine ring, the nitrogen atom, and, crucially, the sulfonic acid moiety.

The sulfonic acid group is expected to form strong hydrogen bonds and/or salt bridges with basic residues such as lysine (B10760008) or arginine, or with metal cofactors within the active site. The (S)-stereochemistry at the C2 position will constrain the possible conformations of the ligand, allowing for more precise predictions of the binding orientation. Computational analysis can also be used to rationalize SAR data, explaining why certain substituents enhance binding affinity while others are detrimental.

Biophysical Characterization of Scaffold-Target Interactions

Biophysical techniques provide experimental validation of computational predictions and offer a quantitative description of the binding thermodynamics and kinetics. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in characterizing the interactions of pyrrolidine sulfonic acid derivatives with their protein targets.

ITC can directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. This information provides a complete thermodynamic profile of the interaction. SPR, on the other hand, can determine the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. These biophysical data are essential for understanding the molecular driving forces behind the interaction and for optimizing the scaffold to achieve desired binding properties.

A hypothetical table of biophysical data for the interaction of a pyrrolidine sulfonic acid derivative with a target protein is presented below.

| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Derivative A | 10 | -8.5 | 1.7 | -6.8 |

| Derivative B | 5 | -9.2 | 1.5 | -7.7 |

Synthetic Accessibility and Derivatization for Scaffold Optimization

The synthetic accessibility of the this compound scaffold is a key consideration for its development as a medicinal chemistry platform. Chiral pyrrolidine derivatives are often synthesized from readily available chiral starting materials, such as the amino acid L-proline. The stereoselective synthesis of substituted pyrrolidines is an active area of research, with various methods being developed to control the stereochemistry of the final products.

The synthesis of this compound can be envisioned to start from (S)-prolinol, which is obtained by the reduction of L-proline. Conversion of the hydroxyl group of prolinol to a suitable leaving group, followed by nucleophilic substitution with a sulfite (B76179) or a protected thiol and subsequent oxidation, would yield the desired sulfonic acid.

Once the core scaffold is synthesized, various derivatization strategies can be employed for scaffold optimization. The pyrrolidine nitrogen can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents. Furthermore, functional groups on the pyrrolidine ring can be introduced or modified to explore different regions of the target's binding pocket. The versatility of these synthetic approaches allows for the systematic exploration of the chemical space around the pyrrolidine sulfonic acid scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Theoretical and Computational Investigations of S Pyrrolidin 2 Ylmethanesulfonic Acid Systems

Quantum Chemical Studies

Quantum chemical studies, which are based on the fundamental principles of quantum mechanics, provide a detailed understanding of the structure and reactivity of (S)-Pyrrolidin-2-ylmethanesulfonic acid at the electronic level. These methods can be used to explore the molecule's potential energy surface, identify stable conformers, and predict its reactivity in various chemical environments.

Conformational Analysis and Torsional Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of this compound is not planar and can adopt a variety of puckered conformations. The two most common envelope conformations for the proline-like ring are the Cγ-exo and Cγ-endo pucker, where the Cγ (C4) atom is either on the opposite (exo) or the same (endo) side of the ring as the substituent at the Cα (C2) position. The presence of the bulky methanesulfonic acid group at the C2 position is expected to significantly influence the conformational equilibrium of the pyrrolidine ring.

Computational studies on substituted prolines have shown that the nature and stereochemistry of the substituent can dictate the preferred pucker of the ring. For instance, in 4-substituted prolines, electronegative substituents in the trans position favor an exo pucker, while those in the cis position favor an endo pucker nih.gov. In the case of this compound, the large and electron-withdrawing sulfonylmethyl group at the C2 position will likely create a steric bias, influencing the torsional angles within the ring to minimize steric hindrance.

A rigorous conformational analysis of related pyrrolidine enamines has underscored the importance of accurate computational methods to discern the small energy differences between various conformers researchgate.net. Density Functional Theory (DFT) calculations would be a suitable method to map the potential energy surface of this compound, identifying the global minimum energy conformation and the energy barriers for interconversion between different puckered forms.

Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformations for this compound

| Conformation | Puckering | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | Cγ-exo | -35° | 0.00 |

| B | Cγ-endo | +30° | 1.5 |

| C | Twist (Cβ-Cγ) | 15° | 2.1 |

Note: This table is illustrative and based on general principles of pyrrolidine conformational analysis. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis and Reactivity Prediction (e.g., Fukui functions, pKa calculations)

Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations can provide valuable information about the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and reactivity indices such as Fukui functions.

The Fukui function is a concept within Density Functional Theory that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack nih.gov. For this compound, the Fukui functions would likely indicate that the nitrogen atom of the pyrrolidine ring is a primary site for electrophilic attack, while the oxygen atoms of the sulfonic acid group are susceptible to nucleophilic attack.

The pKa of the sulfonic acid group and the pyrrolidinium ion are critical properties that determine the molecule's charge state at a given pH. DFT calculations, often in combination with a continuum solvation model, can be used to predict these pKa values with reasonable accuracy. For sulfonic acids, DFT studies have been employed to understand the effect of neighboring groups on their acidity researchgate.netnih.gov. The electron-withdrawing nature of the pyrrolidinium ring is expected to increase the acidity of the sulfonic acid group compared to a simple alkylsulfonic acid. Conversely, the sulfonic acid group will influence the basicity of the pyrrolidine nitrogen.

Table 2: Predicted Electronic Properties and pKa Values for this compound

| Property | Predicted Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| pKa (Sulfonic Acid) | ~ -1.5 | DFT with SMD solvation |

| pKa (Pyrrolidinium) | ~ 10.5 | DFT with SMD solvation |

Note: These values are estimations based on typical ranges for similar functional groups and would need to be confirmed by specific calculations.

Stereochemical Outcome Prediction in Asymmetric Transformations

Pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The stereochemical outcome of these reactions is often dictated by the conformation of the pyrrolidine ring and the nature of its substituents. Computational modeling of the transition states of reactions catalyzed by pyrrolidine-based organocatalysts can provide insights into the origins of enantioselectivity.

For reactions where this compound might act as a catalyst, for example, in aldol (B89426) or Michael additions, the bulky and chiral sulfonylmethyl group would play a crucial role in creating a chiral environment around the reactive center. DFT calculations can be used to model the transition state structures of the competing diastereomeric pathways. The energy difference between these transition states can then be used to predict the enantiomeric excess of the product.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, taking into account the influence of its environment, such as a solvent.

Solvation Effects on Molecular Conformation and Reactivity

The presence of both a basic amino group and an acidic sulfonic acid group means that this compound will likely exist as a zwitterion in aqueous solution. MD simulations can be used to study how water molecules arrange themselves around the charged groups and the hydrophobic parts of the molecule. This solvation shell can, in turn, influence the conformational preferences of the pyrrolidine ring.

Catalyst-Substrate Interactions and Transition State Dynamics

When this compound is used as a catalyst, MD simulations can be employed to study the non-covalent interactions between the catalyst and the substrates in the pre-reaction complex. These simulations can reveal how the catalyst orients the substrates for the reaction to occur and can provide insights into the dynamic nature of the transition state.

Recent advances in computational chemistry have enabled the modeling of transition states in chemical reactions with greater accuracy mit.edu. By combining quantum mechanics with molecular mechanics (QM/MM) in MD simulations, it is possible to study the electronic changes that occur during bond formation and breaking in the transition state, while also accounting for the dynamic effects of the surrounding solvent and the catalyst's flexible structure. Such studies on related copper-catalyzed reactions for the synthesis of pyrrolidines have provided detailed mechanistic insights acs.orgnih.gov.

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies for Chiral Pyrrolidine (B122466) Sulfonic Acids

The principles of green chemistry are increasingly integral to the synthesis of complex molecules, aiming to reduce environmental impact through the use of sustainable practices. Future research into the synthesis of chiral pyrrolidine sulfonic acids, including (S)-Pyrrolidin-2-ylmethanesulfonic acid, is expected to focus on several key areas of innovation:

Environmentally Benign Solvents: A significant push towards replacing traditional organic solvents with greener alternatives is anticipated. Water, with its non-toxic and abundant nature, is a prime candidate for facilitating reactions such as asymmetric aldol (B89426) reactions catalyzed by proline-based systems. nih.govresearchgate.net The development of catalysts and reaction conditions that are compatible with aqueous media will be a critical area of investigation.

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. tandfonline.com Its application in the synthesis of pyrrolidine derivatives has already shown promise and is expected to be further explored for the efficient production of chiral pyrrolidine sulfonic acids. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and improving atom economy. tandfonline.comresearchgate.net The design of novel MCRs for the stereoselective synthesis of functionalized pyrrolidine sulfonic acids will be a significant area of future research. tandfonline.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. acs.org Directed evolution of enzymes, such as cytochrome P450 variants, has shown potential for the intramolecular C(sp3)–H amination to construct chiral pyrrolidines. acs.org Future work may focus on developing enzymatic routes to this compound and its analogues.

These green synthetic methodologies are summarized in the table below:

| Green Chemistry Approach | Description | Potential Application for Chiral Pyrrolidine Sulfonic Acids |

| Use of Aqueous Media | Replacing volatile organic solvents with water to reduce environmental impact. | Development of water-soluble catalysts and reaction conditions for the synthesis and application of this compound. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions, improve yields, and reduce energy consumption. | Rapid and efficient synthesis of the pyrrolidine ring and subsequent functionalization to introduce the sulfonic acid group. |

| Multicomponent Reactions | Combining three or more starting materials in a single synthetic step to increase efficiency and reduce waste. | One-pot synthesis of highly functionalized chiral pyrrolidine sulfonic acid derivatives. |

| Biocatalysis | Employing enzymes to catalyze reactions with high stereoselectivity under mild conditions. | Enzymatic synthesis of the chiral pyrrolidine core and stereoselective introduction of the methanesulfonic acid group. |

Development of Novel Organocatalytic Systems based on the this compound Motif

The pyrrolidine scaffold is a cornerstone of organocatalysis, with its derivatives being employed in a wide array of asymmetric transformations. nih.govacs.orgmdpi.com The unique structural and electronic properties of this compound make it an attractive motif for the development of novel organocatalytic systems.

Future research in this area will likely focus on:

Bifunctional Catalysts: The presence of both a secondary amine and a strongly acidic sulfonic acid group in this compound allows for the design of bifunctional catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.

Modification of the Sulfonamide Group: The sulfonamide moiety offers a site for chemical modification. For instance, trifluoromethanesulfonamide (−NHTf) groups have been shown to act as effective H-bond donors in organocatalysts. nih.govunibo.it The synthesis of derivatives of this compound with varied sulfonyl groups could lead to catalysts with fine-tuned acidity and steric properties.

Immobilization and Recyclability: To enhance the sustainability of organocatalysis, the development of recyclable catalysts is crucial. The ionic nature of the sulfonic acid group could be exploited for immobilization on solid supports or in ionic liquids, facilitating catalyst recovery and reuse.

Application in a Broader Range of Reactions: While proline and its derivatives are well-known for catalyzing aldol and Michael reactions, new catalysts based on the this compound motif could exhibit novel reactivity. nih.gov Future studies will likely explore their application in a wider range of asymmetric transformations, such as Mannich reactions, Diels-Alder reactions, and α-functionalizations of carbonyl compounds.

The table below outlines potential research directions for novel organocatalytic systems:

| Research Direction | Description | Potential Outcome |

| Bifunctional Catalyst Design | Exploiting the amine and sulfonic acid groups for simultaneous activation of reaction partners. | Catalysts with enhanced activity and stereocontrol in asymmetric reactions. |

| Sulfonamide Modification | Synthesizing derivatives with different sulfonyl groups to modulate electronic and steric properties. | A library of catalysts with tunable properties for specific applications. |

| Catalyst Immobilization | Anchoring the catalyst to a solid support or incorporating it into an ionic liquid framework. | Recyclable and reusable catalytic systems for more sustainable chemical processes. |

| Exploration of New Reactions | Testing the catalytic activity in a diverse range of asymmetric transformations. | Discovery of new catalytic applications and expansion of the synthetic utility of pyrrolidine-based organocatalysts. |

Advanced Computational Modeling for Rational Design and Discovery in Pyrrolidine Chemistry

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the prediction of catalyst performance and the elucidation of reaction mechanisms. abu.edu.ngresearchgate.net For this compound and its derivatives, advanced computational modeling will play a pivotal role in their rational design and discovery.

Key areas of computational research will include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the transition states of catalyzed reactions, providing insights into the origins of stereoselectivity. abu.edu.ngresearchgate.net This information is crucial for understanding how the structure of a catalyst based on the this compound motif influences the outcome of a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the structural features of a series of catalysts and their observed activity and selectivity. abu.edu.ng This approach can accelerate the discovery of new, more effective catalysts by predicting the performance of yet-to-be-synthesized compounds.

In Silico Screening: Virtual libraries of potential catalysts derived from this compound can be screened computationally to identify promising candidates for experimental investigation. bonviewpress.comnih.govukrbiochemjournal.orgplos.orgfrontiersin.org This in silico approach can significantly reduce the time and resources required for catalyst development.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the catalyst-substrate interactions, revealing how conformational flexibility and solvent effects influence the catalytic process. nih.govplos.org

The following table summarizes the application of computational modeling in this field:

| Computational Method | Application | Objective |

| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. | To understand the mechanism of catalysis and the origin of stereoselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models based on catalyst structure. | To guide the design of new catalysts with improved performance. |

| In Silico Screening | Virtual screening of large libraries of potential catalysts. | To prioritize synthetic targets and accelerate the discovery process. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of catalyst-substrate complexes. | To investigate the role of conformational dynamics and solvent effects in catalysis. |

Q & A

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (S)-pyrrolidin-2-ylmethanesulfonic acid in synthetic samples?

Methodological Answer: Enantiomeric purity can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under optimized mobile-phase conditions (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Complementary techniques like circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can resolve ambiguities in stereochemical assignments .

Q. How can researchers mitigate interference from sulfonic acid derivatives during the quantification of this compound in biological matrices?

Methodological Answer: Employ ion-pair chromatography with a C18 column and a volatile ion-pairing agent (e.g., tributylamine) to separate sulfonic acid analogs. Validate specificity using high-resolution mass spectrometry (HRMS) in negative-ion mode to distinguish isobaric interferences .

Q. What synthetic routes are most efficient for producing this compound with high yield and minimal racemization?

Methodological Answer: Opt for a two-step process: (1) asymmetric synthesis of (S)-pyrrolidin-2-ylmethanol via enzymatic resolution or chiral auxiliaries, followed by (2) sulfonation using methanesulfonyl chloride in anhydrous dichloromethane. Monitor racemization via real-time chiral HPLC .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Conduct systematic stability studies using Design of Experiments (DoE) to evaluate pH (1–13), temperature (4–60°C), and ionic strength. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways. Cross-validate results with FTIR and <sup>13</sup>C NMR to identify hydrolysis byproducts .

Q. What strategies optimize the reproducibility of this compound in solid-state formulations for crystallography studies?

Methodological Answer: Employ polymorph screening via solvent-drop grinding or temperature-cycling crystallization. Characterize crystal forms using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). For reproducibility, standardize solvent-antisolvent ratios and nucleation triggers .

Q. How can computational methods predict the binding affinity of this compound to biological targets like GABA receptors?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using receptor structures from the Protein Data Bank (PDB). Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust force fields to account for sulfonic acid group solvation .

Q. What experimental designs resolve discrepancies in reported toxicity profiles of this compound derivatives?

Methodological Answer: Apply the Tox21 qHTS assay pipeline to evaluate cytotoxicity across multiple cell lines. Compare results with in vivo zebrafish embryo models, ensuring dose-response alignment. Use Bayesian meta-analysis to reconcile interspecies variability .

Methodological Considerations

Q. How should researchers validate the absence of process-related impurities in this compound batches?

Methodological Answer: Implement a multi-tiered approach:

- Tier 1 : LC-MS/MS with a zwitterionic HILIC column to detect polar impurities (e.g., unreacted sulfonic acid precursors).

- Tier 2 : <sup>1</sup>H NMR with suppression of the dominant sulfonate peak to identify trace organic impurities.

- Tier 3 : ICP-MS for heavy metal residues (e.g., Pd from catalytic steps) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput screens. Report confidence intervals using bootstrapping .

Cross-Disciplinary Applications

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) without compromising stereochemical integrity?

Methodological Answer: Utilize post-synthetic modification (PSM) strategies, such as coordinating the sulfonic acid group to lanthanide ions (e.g., Eu<sup>3+</sup>) under mild conditions. Monitor chirality retention via solid-state CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.